molecular formula C8H5F5O2 B14037874 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene

Cat. No.: B14037874
M. Wt: 228.12 g/mol
InChI Key: RINIPXVQXIPSNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring through a series of chemical reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic aromatic substitution (SNAr) can replace fluorine atoms with nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

    Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and binding affinity .

Comparison with Similar Compounds

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene can be compared with other similar fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-5-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-4-1-5(10)7(11)6(2-4)15-8(12)13/h1-2,8H,3H2

InChI Key

RINIPXVQXIPSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)F)OCF

Origin of Product

United States

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